N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Description
N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrrolidin-3-yl scaffold substituted with a 3-fluorophenyl group and a 4-(trifluoromethyl)benzamide moiety.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-13-2-1-3-15(8-13)24-10-14(9-16(24)25)23-17(26)11-4-6-12(7-5-11)18(20,21)22/h1-8,14H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAIZQCBKKIFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. For instance, starting with 3-fluoroaniline and a ketone, the cyclization can be achieved under acidic or basic conditions to form the pyrrolidinone intermediate.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This can be achieved using trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base such as potassium carbonate.
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Coupling Reaction: : The final step involves coupling the pyrrolidinone intermediate with 4-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. It might exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.
Biological Studies: Researchers can use this compound to study the effects of fluorinated aromatic compounds on biological systems, including their metabolism, toxicity, and pharmacokinetics.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions involving fluorinated compounds.
Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as agonists or antagonists at specific receptors, thereby influencing cellular signaling pathways.
Modulating Protein-Protein Interactions: Interfering with or stabilizing interactions between proteins, which can affect various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide ()
- Key Differences: Replaces the 3-fluorophenyl group with a 3-chlorophenyl substituent. Substitutes the pyrrolidinone ring with a pyrazolo[3,4-d]pyrimidinone core.
- The pyrazolo-pyrimidine core introduces aromaticity and rigidity, which could reduce conformational flexibility compared to the pyrrolidinone scaffold.
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide ()
- Key Differences: Features a tetrazole ring instead of pyrrolidinone. Includes a methylsulfanyl group and sodium salt formulation.
- Implications: The tetrazole ring enhances metabolic stability and introduces acidic protons, which may improve solubility in formulations .
Heterocyclic Core Modifications
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide ()
- Key Differences: Replaces pyrrolidinone with a piperidine ring and incorporates 3,4-difluorophenyl and pyrazole groups.
- Additional fluorine atoms may enhance blood-brain barrier penetration compared to the single fluorine in the target compound.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Key Differences :
- Integrates a chromen-4-one moiety and isopropylamide group.
- Implications: The chromenone system introduces planar aromaticity, which could facilitate π-π stacking interactions absent in the target compound’s structure . The isopropyl group may increase steric hindrance, reducing off-target interactions.
Data Table: Structural and Functional Comparisons
*Calculated based on molecular formulas where available; approximations used otherwise.
Research Findings and Trends
- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity improves binding precision in hydrophobic pockets, whereas chlorine may enhance residence time due to stronger van der Waals interactions .
- Heterocycle Impact: Pyrrolidinone and piperidine cores are prevalent in CNS drugs (e.g., antiepileptics), while pyrazolo-pyrimidinones are common kinase inhibitors .
- Trifluoromethyl Group : Consistently linked to improved metabolic stability across analogs, though its position (para vs. ortho) affects steric accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
